ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate
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Overview
Description
“Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” is a chemical compound with a pyrazole nucleus. Pyrazoles are important in different areas of organic and medicinal chemistry due to their broad range of biological activities . The compound has a molecular formula of C9H8ClN3 .
Molecular Structure Analysis
The molecular structure of “ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” consists of a pyrazole ring substituted with an amino group at the 5-position and a 4-chlorophenyl group at the 3-position . The exact structure would require further analysis or experimental data.Physical And Chemical Properties Analysis
The physical and chemical properties of “ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate” include a molecular formula of C9H8ClN3, an average mass of 193.633 Da, and a mono-isotopic mass of 193.040680 Da . Other properties such as boiling point, vapor pressure, and solubility would require further experimental data.Scientific Research Applications
Antimicrobial and Anticancer Properties
Ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate has been utilized in the synthesis of various novel compounds that exhibit significant antimicrobial and anticancer activities. For instance, certain derivatives of this compound demonstrated higher anticancer activity than the reference drug, doxorubicin, as well as possessing good to excellent antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Molecular Structure Analysis
This compound has been synthesized through various protocols, including reactions with ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. The resulting compound, characterized by NMR and mass spectral analysis, exhibited interesting intramolecular hydrogen bonds contributing to structural stability. Its molecular structure and interactions, including π–π interactions, have been studied, revealing insights into its pharmacological importance (Achutha et al., 2017).
Applications in Heterocyclic Chemistry
Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation with 1,3-dicarbonyl compounds to synthesize ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are further converted into their 1-unsubstituted analogs, highlighting its utility in heterocyclic chemistry (Lebedˈ et al., 2012).
Cross-Coupling Reactions and Condensed Pyrazoles Synthesis
This compound has been used as a precursor in Sonogashira-type cross-coupling reactions with various alkynes, leading to the synthesis of different condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones. This showcases its versatility in synthetic organic chemistry (Arbačiauskienė et al., 2011).
Ultrasound Irradiation in Synthesis
The compound has been used in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. This methodology highlights the reduction in reaction times and the achievement of high regioselectivity, demonstrating the compound's adaptability to advanced synthetic techniques (Machado et al., 2011).
Hydrogen-Bonded Supramolecular Structures
The compound has also been studied for its ability to form hydrogen-bonded supramolecular structures. This property is significant in the context of crystal engineering and materials science, contributing to the understanding of molecular interactions and assembly (Costa et al., 2007).
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, are known to interact with various receptors or enzymes, such as p38mapk, different kinases, cox, and targets important for bacterial and virus infections . These targets play crucial roles in cellular signaling, inflammation, and infection processes.
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of certain enzymes . For instance, a similar compound, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
Given the potential targets of pyrazole derivatives, it can be inferred that this compound may affect pathways related to cellular signaling, inflammation, and infection processes .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities, including anti-tumor, anti-bacterial, anti-microbial, anti-fungal, anti-inflammatory, analgesic, anti-depressant, anti-convulsant, anti-pyretic activities, anti-parasitic, anti-malarial, anti-tumor, and anti-viral activities .
properties
IUPAC Name |
ethyl 5-amino-3-(4-chlorophenyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)16-11(14)7-10(15-16)8-3-5-9(13)6-4-8/h3-7H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYCGRXZBNHEBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C(=CC(=N1)C2=CC=C(C=C2)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-amino-3-(4-chlorophenyl)-1H-pyrazole-1-carboxylate |
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